REACTION_CXSMILES
|
C([N:9]1[CH2:18][C:17]2[C:16](=[O:19])[NH:15][C:14]3[CH:20]=[CH:21][CH:22]=[CH:23][C:13]=3[C:12]=2[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1.CC(O)C>O.OS(O)(=O)=O>[CH2:11]1[CH2:10][NH:9][CH2:18][C:17]2[C:16](=[O:19])[NH:15][C:14]3[CH:20]=[CH:21][CH:22]=[CH:23][C:13]=3[C:12]1=2
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCC=2C3=C(NC(C2C1)=O)C=CC=C3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0.7 mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from water, mp 292°-295° C
|
Name
|
|
Type
|
|
Smiles
|
C1C=2C3=C(NC(C2CNC1)=O)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |